molecular formula C9H7NO4 B1590755 7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 128076-63-1

7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1590755
M. Wt: 193.16 g/mol
InChI Key: XAJRDVIVFVGXNN-UHFFFAOYSA-N
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Description

7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C9H7NO4 . It has a molecular weight of 193.16 . The compound is a yellow solid .


Molecular Structure Analysis

The linear formula of 7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione is C9H7NO4 . The InChI code for the compound is 1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)10-9(12)14-8(6)11/h2-4H,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione is a yellow solid . It has a molecular weight of 193.16 . The compound’s melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione and its derivatives are used as building blocks in synthesizing various nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. Different methods such as cyclization of anthranilic acids and oxidation of indoles with Oxone have been applied for constructing the benzo[d][1,3]oxazine-2,4-dione ring (Bogdanov & Mironov, 2016).

Catalytic and Green Chemistry Applications

  • Azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones have been synthesized using CuO@RHA/MCM-41 nanocomposite as a novel catalyst. This methodology presents advantages such as mild conditions, excellent yields, and reduced environmental impact (Nikpassand et al., 2018).

Biological Activity

  • Compounds containing the benzo[d][1,3]oxazine-2,4-dione structure have been evaluated for their biological activities. For example, certain derivatives have shown cytotoxicity against the MCF-7 cancer cell line (Rudyanto et al., 2015). Additionally, novel 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives have been synthesized and evaluated for their anti-bacterial and anti-oxidant activities (Sunitha & Brahmeshwari, 2021).

Synthesis of Novel Compounds

  • The synthesis of novel compounds using the benzo[d][1,3]oxazine-2,4-dione structure has been explored. This includes the creation of various benzo[1,4]oxazin-3-one-based compounds and tricycles for chemical libraries (Yuan et al., 2007).

properties

IUPAC Name

7-methoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)10-9(12)14-8(6)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJRDVIVFVGXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559610
Record name 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione

CAS RN

128076-63-1
Record name 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyisatoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ma, R Yang, H Guo, K Zhang, J Liu… - Natural Product …, 2021 - journals.sagepub.com
Two rutaecarpine (RUT) derivatives, substituted with methoxy groups, namely, 2-methoxyl rutaecarpine (RUT-OCH 3 , 3a), and 2,10-dimethoxy rutaecarpine (RUT-(OCH 3 ) 2 , 3b), were …
Number of citations: 2 journals.sagepub.com
Y Yang - 2019 - search.proquest.com
Drug addiction remains a significant problem worldwide. A new treatment strategy is needed based on the lack of approved pharmacological treatment. Serotonin (5-hydroxytryptamine, …
Number of citations: 2 search.proquest.com

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